(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
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Overview
Description
The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a complex organic molecule featuring a combination of furan, thiazepane, and isoxazole rings
Mechanism of Action
Target of Action
It’s worth noting that compounds with isoxazole and furan structures have been found to exhibit a wide range of biological activities . They have been associated with analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .
Mode of Action
The isoxazole ring in the compound is known to interact with various biological targets, leading to different activities . The furan ring may also contribute to the compound’s biological activity.
Biochemical Pathways
Isoxazole derivatives have been found to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Isoxazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-2-yl Synthesis: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Thiazepane Ring Formation: The thiazepane ring can be formed through the reaction of a suitable amine with a thioamide under cyclization conditions, often involving heating and a catalyst.
Isoxazole Synthesis: Isoxazole rings are typically synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes.
The final compound can be assembled by coupling these intermediates through a series of condensation and cyclization reactions, often requiring specific catalysts and controlled conditions to ensure the correct regiochemistry and stereochemistry.
Industrial Production Methods
Industrial production of such complex molecules often involves multi-step synthesis with high-yielding reactions and efficient purification techniques. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The thiazepane ring can be reduced to form thiazolidines or other reduced sulfur-containing rings.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).
Major Products
Oxidation Products: Furanones, sulfoxides.
Reduction Products: Thiazolidines, reduced isoxazoles.
Substitution Products: Halogenated isoxazoles, substituted thiazepanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s unique structure may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its potential antimicrobial, anticancer, or anti-inflammatory properties could be explored through in vitro and in vivo studies.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the isoxazole ring, in particular, is known for its pharmacological activities, including analgesic and anti-inflammatory effects.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to the stability and reactivity of its functional groups.
Comparison with Similar Compounds
Similar Compounds
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone: Unique due to the combination of furan, thiazepane, and isoxazole rings.
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-4-yl)methanone: Similar but with a different substitution pattern on the isoxazole ring.
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-6-yl)methanone: Similar but with a different substitution pattern on the isoxazole ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity
This detailed overview provides a comprehensive understanding of the compound this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
Properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c26-23(25-11-10-21(29-14-12-25)20-7-4-13-27-20)17-8-9-19-18(15-17)22(28-24-19)16-5-2-1-3-6-16/h1-9,13,15,21H,10-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHALGMQRIXKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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